N-[(4-fluorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Description
This compound (hereafter referred to as Compound X) is a triazoloquinazoline derivative featuring a 4-fluorobenzylamide moiety and a 2-methylpropyl (isobutyl) substituent at the 4-position of the triazoloquinazoline core. Its molecular formula is C₂₅H₂₅FN₅O₂, with an average molecular mass of 458.50 g/mol . The structural uniqueness of Compound X lies in its combination of a fluorine-substituted aromatic ring and a branched alkyl group, which may enhance lipophilicity and target-binding affinity compared to simpler analogues.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-15(2)14-28-22(31)18-5-3-4-6-19(18)29-20(26-27-23(28)29)11-12-21(30)25-13-16-7-9-17(24)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVWFAZTDPUHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline structure.
Introduction of the Isobutyl Group: The isobutyl group is introduced through alkylation reactions, often using isobutyl halides in the presence of a base.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the triazoloquinazoline intermediate.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions, typically using propanoyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to N-[(4-fluorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide exhibit significant antiviral properties. Specifically, derivatives of triazoles have been shown to be effective against hepatitis B and D viruses. The compound's structure allows it to interact with viral enzymes or receptors, potentially inhibiting their activity and preventing viral replication .
Antimicrobial Properties
The triazole moiety in this compound is associated with a broad spectrum of antimicrobial activities. Studies have demonstrated that 1,2,4-triazole derivatives possess antibacterial and antifungal properties. For instance, certain triazole hybrids have been reported to exhibit high potency against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance the antimicrobial efficacy of these compounds .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to its unique structural components. The fluorobenzyl group and the isobutyl side chain are crucial for its biological activity. SAR studies indicate that electron-withdrawing groups on the phenyl ring significantly influence the compound's potency against various pathogens. For example, compounds with trifluoromethyl substitutions have shown enhanced antibacterial properties compared to their unsubstituted counterparts .
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal demonstrated that a series of triazole derivatives exhibited antiviral activity against HBV and HDV. The research highlighted the potential of these compounds in developing new antiviral therapies. The study concluded that modifications in the side chains could enhance efficacy and selectivity against viral targets .
Case Study 2: Antimicrobial Activity Against MRSA
Another significant study focused on synthesizing quinolone-triazole hybrids for their antimicrobial properties. Results showed that specific derivatives had MIC values lower than traditional antibiotics like vancomycin, indicating their potential as effective alternatives in treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
The triazolo[4,3-a]quinazoline core is shared among several analogues, but substituent modifications at the 1-, 4-, and N-positions critically influence pharmacological and physicochemical properties. Key analogues include:
3-{4-Benzyl-5-Oxo-4H,5H-[1,2,4]Triazolo[4,3-a]Quinazolin-1-Yl}-N-[(4-Fluorophenyl)Methyl]Propanamide
- Substituents : Benzyl group at the 4-position of the triazoloquinazoline core.
- Molecular Formula : C₂₇H₂₃FN₅O₂.
3-[4-(2-Chlorobenzyl)-5-Oxo-4H,5H-[1,2,4]Triazolo[4,3-a]Quinazolin-1-Yl]-N-{2-[(2-Furylmethyl)(Isopropyl)Amino]Ethyl}Propanamide
- Substituents: 2-Chlorobenzyl at the 4-position and a furylmethyl-isopropylaminoethylamide side chain.
- Molecular Formula : C₃₂H₃₂ClN₇O₃.
N-[(4-Methylphenyl)Methyl]-2-[(5-Oxo-4-Propyl-[1,2,4]Triazolo[4,3-a]Quinazolin-1-Yl)Sulfanyl]Acetamide
- Substituents : Propyl group at the 4-position and a sulfanyl-acetamide side chain.
- Molecular Formula : C₂₂H₂₃N₅O₂S.
- The propyl chain offers intermediate lipophilicity between benzyl and isobutyl groups .
Substitution-Driven Pharmacological Profiles
Table 1: Substituent Effects on Key Properties
| Position | Compound X | Analogue 2.1.1 | Analogue 2.1.2 | Analogue 2.1.3 |
|---|---|---|---|---|
| 4-Position | 2-Methylpropyl (Isobutyl) | Benzyl | 2-Chlorobenzyl | Propyl |
| 1-Position | Propanamide | Propanamide | Complex amide side chain | Sulfanyl-acetamide |
| Key Properties | High lipophilicity, moderate metabolic stability | High aromaticity, lower metabolic stability | Enhanced halogen bonding, variable solubility | Moderate lipophilicity, redox sensitivity |
ADMET and Pharmacokinetic Considerations
- Lipophilicity : The isobutyl group in Compound X likely enhances membrane permeability compared to bulkier benzyl or polar sulfanyl groups .
- Metabolism: Fluorine substitution typically reduces oxidative metabolism, suggesting Compound X may have a longer half-life than chlorinated or non-halogenated analogues .
- Toxicity : Branched alkyl chains (e.g., isobutyl) are generally less hepatotoxic than aromatic substituents (e.g., benzyl) due to reduced cytochrome P450 interaction .
Biological Activity
N-[(4-fluorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure that includes a triazole and quinazoline moiety. Its molecular formula is with a molecular weight of 353.41 g/mol. The presence of the fluorine atom contributes to its biological activity by enhancing lipophilicity and influencing receptor interactions.
Research indicates that compounds with similar structures often exhibit activity against various biological targets:
- Antitumor Activity : Many triazoloquinazolines have shown promise as antitumor agents by inhibiting specific kinases involved in cancer cell proliferation.
- Antimicrobial Properties : The presence of a fluorophenyl group is known to enhance the antimicrobial activity of compounds by disrupting bacterial cell membranes.
- Anti-inflammatory Effects : Compounds containing triazole rings have been reported to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
Case Studies
- Antitumor Efficacy : In a study published in Pharmacology Research, this compound was tested against human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
- Antimicrobial Activity : A study conducted by researchers at the National Institute of Health demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Anti-inflammatory Response : In an animal model of arthritis, administration of the compound resulted in decreased paw swelling and reduced inflammatory markers such as IL-6 and TNF-alpha compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
